Product packaging for 3-Amino-3-phenylpropanenitrile(Cat. No.:CAS No. 16750-41-7)

3-Amino-3-phenylpropanenitrile

Cat. No.: B3245296
CAS No.: 16750-41-7
M. Wt: 146.19 g/mol
InChI Key: YHBWEFKGUHZLOA-UHFFFAOYSA-N
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Description

Significance of 3-Amino-3-phenylpropanenitrile as a Chiral Building Block in Advanced Organic Synthesis

The utility of this compound as a chiral building block is a cornerstone of its importance in organic synthesis. Chiral molecules, which are non-superimposable mirror images of each other, often exhibit different biological activities. The ability to selectively synthesize one enantiomer is paramount in drug discovery and development. This compound serves as a valuable precursor for a variety of chiral molecules.

A key application lies in its conversion to β-amino acids and their derivatives, which are important structural motifs in many biologically active compounds, including pharmaceuticals. For instance, enantiomerically enriched β-amino acids can be produced from this compound derivatives through biocatalytic hydrolysis. researchgate.netsioc-journal.cn Microbial whole-cell catalysts, such as those from Rhodococcus erythropolis, have been shown to effectively hydrolyze β-amino-β-phenyl-propionitrile derivatives to the corresponding β-amino acids and amides under mild conditions. researchgate.net The enantioselectivity of these biotransformations is often high, providing access to optically pure compounds. researchgate.net

Furthermore, the development of catalytic asymmetric methods has expanded the utility of nitrile-containing compounds. For example, the asymmetric addition of trimethylsilyl (B98337) cyanide (TMSCN) to nitroolefins, catalyzed by chiral titanium complexes, yields β-nitronitriles with high enantioselectivity, which can then be converted to valuable chiral α,α′-disubstituted β-amino acids. rsc.org Similarly, copper-catalyzed asymmetric hydroamination presents a unified strategy for synthesizing a range of chiral β-amino acids and their derivatives from α,β-unsaturated nitriles, among other substrates. chinesechemsoc.org Three-component Mannich reactions catalyzed by scandium(III) complexes also provide an efficient route to asymmetric β-amino nitriles. nih.gov

The versatility of this compound and its derivatives is further highlighted by their use in the synthesis of other complex structures. For example, it has been used as a precursor for the synthesis of 3-amino-2-hydroxy-4-phenylbutanoate, a key component of the dipeptide Bestatin. bioorg.org

Synthetic Method Catalyst/Reagent Product Type Significance
Biocatalytic HydrolysisRhodococcus erythropolis AJ270Enantiomerically enriched β-amino acids and amidesMild reaction conditions, high enantioselectivity. researchgate.netsioc-journal.cn
Asymmetric CyanationChiral Ti(IV) salen complexes/TMSCNEnantioenriched β-nitronitrilesEfficient synthesis of challenging chiral α,α′-disubstituted β-amino acids. rsc.org
Asymmetric HydroaminationChiral Copper CatalystsChiral β-amino acids and derivativesUnified approach for various α,β-unsaturated substrates. chinesechemsoc.org
Mannich ReactionSc(III) complexesAsymmetric β-amino nitrilesEfficient three-component reaction. nih.gov

Overview of Key Research Trajectories and Future Directions for this compound

Current research continues to explore and expand the applications of this compound and related β-aminonitriles. A significant focus remains on the development of more efficient and highly selective catalytic systems for their synthesis. This includes the design of novel chiral ligands for metal-catalyzed reactions and the discovery of new biocatalysts with improved substrate scope and enantioselectivity. researchgate.netchinesechemsoc.org

The exploration of β-aminonitriles as precursors for a wider range of biologically active molecules is another key research direction. Their structural features make them suitable starting materials for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides and are of great interest in drug development. researchgate.net The amino and nitrile groups provide handles for diverse chemical modifications, allowing for the creation of libraries of compounds for biological screening. smolecule.com

Future research will likely focus on several key areas:

Development of Greener Synthetic Routes: Employing more environmentally friendly catalysts and reaction conditions, such as the use of water as a solvent and biocatalysis, will be a priority.

Expansion of the Substrate Scope: Research will aim to apply asymmetric methodologies to a broader range of substituted 3-aminopropanenitrile (B50555) derivatives, providing access to a greater diversity of chiral building blocks.

Applications in Materials Science: The unique structural and electronic properties of molecules derived from this compound may lead to their investigation in the development of new materials.

Computational Studies: Theoretical calculations and modeling will play an increasingly important role in understanding reaction mechanisms and in the rational design of new catalysts and substrates for asymmetric synthesis.

The continued investigation into the synthesis and application of this compound and its analogues promises to yield valuable tools for organic chemists and contribute to advancements in medicinal chemistry and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2 B3245296 3-Amino-3-phenylpropanenitrile CAS No. 16750-41-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-phenylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9H,6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBWEFKGUHZLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60903104
Record name NoName_3698
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Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16750-41-7
Record name β-Aminobenzenepropanenitrile
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Record name 3-amino-3-phenylpropanenitrile
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Reactivity and Derivatization of 3 Amino 3 Phenylpropanenitrile in Chemical Transformations

Transformations Involving the Amino Functionality of 3-Amino-3-phenylpropanenitrile

The primary amino group in this compound is a key site for reactivity, acting as a nucleophile and being susceptible to oxidation. These reactions allow for the introduction of new substituents and the formation of different nitrogen-containing functional groups.

The primary amino group of this compound can be oxidized to various higher oxidation states, including oximes or nitro compounds, using specific oxidizing agents. The choice of reagent is critical to control the extent of oxidation and achieve the desired product.

Common methods for the oxidation of primary amines include the use of potent oxidants like dimethyldioxirane (B1199080) or ozone, which can convert the amine to the corresponding nitro compound, 3-nitro-3-phenylpropanenitrile. stackexchange.com Milder and more controlled oxidation can be achieved using molecular oxygen in the presence of catalyst systems, such as 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and tungsten oxide/alumina (WO₃/Al₂O₃), to yield the corresponding oxime. acs.orgresearchgate.net Peroxy acids, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA), are also effective for oxidizing primary amines to nitro compounds, though their handling requires care. stackexchange.com

Transformation Oxidizing Agent/Catalyst Product General Yields
Amine to NitroDimethyldioxirane3-Nitro-3-phenylpropanenitrile80-90% stackexchange.com
Amine to NitroOzone on Silica Gel3-Nitro-3-phenylpropanenitrile60-70% stackexchange.com
Amine to OximeO₂ with DPPH and WO₃/Al₂O₃3-Phenylpropane-1,3-dione-1-oximeHigh acs.orgresearchgate.net

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. This allows this compound to participate in nucleophilic substitution reactions with various electrophiles, leading to the formation of new carbon-nitrogen (C-N) bonds.

Key reactions involving the amino functionality as a nucleophile include N-alkylation and N-acylation.

N-Alkylation: The amino group can react with alkyl halides in a nucleophilic substitution reaction to form secondary or tertiary amines. For instance, reaction with an alkyl halide (R-X) would yield N-alkyl-3-amino-3-phenylpropanenitrile. Direct N-alkylation of unprotected amino acids using alcohols as alkylating agents has also been demonstrated, representing a greener alternative. nih.gov

N-Acylation: Reaction with acylating agents such as acid chlorides (RCOCl) or acid anhydrides ((RCO)₂O) yields the corresponding N-acyl derivative, an amide. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.

These C-N bond-forming reactions are fundamental for building more complex molecular architectures from the this compound scaffold. rsc.org

Transformations Involving the Nitrile Functionality of this compound

The nitrile group (-C≡N) is a versatile functional group that can undergo reduction to a primary amine or hydrolysis to an amide and subsequently to a carboxylic acid. These transformations convert the nitrile into different nitrogen- and oxygen-containing functionalities.

The carbon-nitrogen triple bond of the nitrile group can be completely reduced to a primary amine. This transformation is valuable for synthesizing diamines. The reduction of this compound would yield 3-phenylpropane-1,3-diamine.

Common and effective methods for nitrile reduction include:

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent readily converts nitriles to primary amines. The reaction is typically performed in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. wikipedia.orgic.ac.ukmasterorganicchemistry.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. nih.govnih.gov Catalysts such as Palladium on Carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel are commonly employed. nih.govnih.gov Studies on the hydrogenation of the closely related 3-phenylpropionitrile (B121915) have shown that reaction conditions (e.g., temperature, pressure, solvent, and acidic additives) can be optimized to favor the formation of the primary amine. nih.govnih.govacs.org

Reducing Agent/Catalyst Solvent Product Key Features
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether or THF3-Phenylpropane-1,3-diaminePowerful, non-catalytic, requires careful handling. wikipedia.org
H₂ / Palladium on Carbon (Pd/C)Dichloromethane/Water with acidic additives3-Phenylpropane-1,3-diamineIndustrially feasible, milder conditions, selectivity can be an issue. nih.govnih.gov
H₂ / Raney NickelEthanol/Ammonia (B1221849)3-Phenylpropane-1,3-diamineOften used to suppress secondary amine formation.

The nitrile group can be hydrolyzed under either acidic or basic conditions. The reaction proceeds in two stages: first, the nitrile is converted to a primary amide (3-amino-3-phenylpropanamide), which can then be further hydrolyzed to a carboxylic acid (3-amino-3-phenylpropanoic acid).

Acid-Catalyzed Hydrolysis: Heating the nitrile in the presence of a strong aqueous acid (e.g., HCl or H₂SO₄) first protonates the nitrogen atom, making the carbon atom more susceptible to nucleophilic attack by water. The intermediate imidic acid tautomerizes to the amide. Prolonged heating under these conditions will hydrolyze the amide to the carboxylic acid and an ammonium (B1175870) salt.

Base-Catalyzed Hydrolysis: Treatment with a hot aqueous base (e.g., NaOH) involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. The resulting intermediate is protonated by water to form the amide. Further heating saponifies the amide to a carboxylate salt. Subsequent acidification is required to obtain the neutral carboxylic acid.

It is possible to stop the reaction at the amide stage by using milder conditions, such as controlled heating or specific catalyst systems.

Stereoselective Reactions and Chiral Transformations of this compound

This compound possesses a stereocenter at the carbon atom bearing the amino and phenyl groups (C3). Consequently, it can exist as a pair of enantiomers, (R)- and (S)-3-Amino-3-phenylpropanenitrile. The synthesis and separation of these enantiomers are crucial for applications where specific stereochemistry is required, particularly in pharmaceuticals.

Several strategies can be employed for the stereoselective synthesis and resolution of β-amino nitriles and their derivatives:

Enzymatic Hydrolysis: Biocatalytic methods offer a powerful route for chiral resolution. Nitrilase enzymes can selectively hydrolyze one enantiomer of a racemic β-aminonitrile to the corresponding β-amino acid, leaving the unreacted nitrile enantiomer in high enantiomeric excess. This process, known as a kinetic resolution, allows for the separation of both the chiral acid and the unreacted chiral nitrile. researchgate.net

Enzymatic Resolution of Derivatives: An alternative approach involves the chemical conversion of the racemic nitrile to a downstream derivative, which is then resolved. For example, after hydrolysis and N-acetylation to form (R,S)-N-acetyl-3-amino-3-phenylpropionic acid, specific amidohydrolase enzymes from microorganisms like Variovorax sp. can selectively hydrolyze one enantiomer to provide enantiomerically pure (R)- or (S)-3-amino-3-phenylpropionic acid. nih.gov

Chemical Resolution: Classical resolution involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or tolylsulfonyl-proline). google.com The resulting diastereomers often have different solubilities, allowing them to be separated by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers of the original compound or its derivative.

These stereoselective transformations are essential for accessing optically pure forms of this compound and its valuable derivatives. nih.govtandfonline.com

Cyclization and Heterocycle Formation from this compound Derivatives

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic nitrile group, makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles. The spatial arrangement of these functional groups as a β-aminonitrile allows it to participate in cyclocondensation reactions with suitable reagents to form stable five- or six-membered rings, which are core structures in many pharmacologically active compounds.

Derivatives of this compound can be employed in multicomponent reactions, which are highly efficient chemical strategies for building molecular complexity in a single step. Key examples of heterocycle formation include the synthesis of dihydropyrimidines and dihydropyridines through reactions analogous to the well-established Biginelli and Hantzsch syntheses.

Synthesis of Dihydropyrimidine (B8664642) Derivatives

While the classic Biginelli reaction involves the acid-catalyzed cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea, β-aminonitriles like this compound can theoretically serve as the urea equivalent. In this role, the aminonitrile provides the N-C-N fragment necessary for the formation of the dihydropyrimidine ring.

The proposed reaction mechanism involves an initial condensation between an aldehyde and the β-dicarbonyl compound (such as ethyl acetoacetate (B1235776) or acetylacetone) to form an acyl iminium ion intermediate. The amino group of the this compound derivative then attacks this intermediate. Subsequent cyclization occurs through the attack of the nitrogen atom (derived from the nitrile group after tautomerization or hydrolysis) onto the carbonyl carbon, followed by dehydration to yield the stable tetrahydropyrimidine (B8763341) or dihydropyrimidine scaffold. This approach offers a pathway to highly substituted pyrimidine (B1678525) derivatives with the phenyl and cyano (or a derivative thereof) groups incorporated into the final structure.

The table below outlines the general components for a Biginelli-like synthesis utilizing a β-aminonitrile derivative.

Component 1Component 2Component 3CatalystHeterocyclic Product
Aldehyde (e.g., Benzaldehyde)β-Dicarbonyl (e.g., Ethyl acetoacetate)β-Aminonitrile DerivativeAcid (e.g., HCl) or Lewis AcidTetrahydropyrimidine

Synthesis of Dihydropyridine Derivatives

In a similar vein, this compound can be utilized in reactions analogous to the Hantzsch pyridine (B92270) synthesis. The traditional Hantzsch reaction is a four-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine. acs.orgwikipedia.orgchemtube3d.com The β-aminonitrile can serve as the nitrogen donor.

In this synthetic strategy, one equivalent of a β-ketoester first condenses with the β-aminonitrile to form an enaminonitrile intermediate. A second equivalent of the β-ketoester undergoes a Knoevenagel condensation with an aldehyde. The final heterocyclic ring is formed through a Michael addition of the enaminonitrile to the resulting α,β-unsaturated carbonyl compound, followed by intramolecular cyclization and dehydration. The product is a highly functionalized 1,4-dihydropyridine, a scaffold known for its prevalence in calcium channel blockers. acs.orgwikipedia.org

The general components for a Hantzsch-type synthesis involving a β-aminonitrile are detailed in the table below.

Component 1Component 2 (2 equiv.)Component 3Heterocyclic Product
Aldehydeβ-Ketoester (e.g., Ethyl acetoacetate)β-Aminonitrile Derivative1,4-Dihydropyridine

These cyclization strategies highlight the synthetic utility of this compound derivatives as versatile building blocks. By carefully selecting the reaction partners and conditions, a diverse range of complex heterocyclic molecules can be accessed efficiently.

Applications of 3 Amino 3 Phenylpropanenitrile in Advanced Organic Synthesis and Materials Science Research

Role of 3-Amino-3-phenylpropanenitrile as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of functional groups in this compound makes it an ideal starting material for the synthesis of more complex and biologically significant molecules. Its ability to be transformed into chiral β-amino acids, serve as a precursor for heterocyclic scaffolds, and contribute to the development of pharmaceutical intermediates underscores its importance in modern organic synthesis.

The enzymatic transformation of β-aminonitriles represents a green and efficient method for the production of enantiomerically pure β-amino acids and their corresponding amides. These compounds are of significant interest due to their presence in a wide array of biologically active molecules and their utility as building blocks for peptidomimetics. researchgate.net

Research has demonstrated the use of microbial whole-cell catalysts, such as Rhodococcus erythropolis AJ270, which contains both nitrile hydratase and amidase activity, for the hydrolysis of this compound derivatives. researchgate.net The efficiency and enantioselectivity of these biotransformations are highly dependent on the structure of the substrate. For instance, while the direct biotransformation of racemic this compound shows low enantioselectivity, N-methylated derivatives undergo moderately enantioselective reactions to yield (S)-β-amino acids and (R)-β-amino acid amides. researchgate.net

The enzymatic system operates through a two-step cascade reaction where a nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed by an amidase to the carboxylic acid. researchgate.net Alternatively, nitrilase enzymes can directly hydrolyze the nitrile to the corresponding carboxylic acid. researchgate.net Studies using the nitrile hydratase from Rhodococcus rhodochrous have shown that while it is relatively non-enantioselective for the hydrolysis of this compound itself, it can enantioselectively hydrolyze the (S)-enantiomer of the related 3-amino-3-(4-methoxyphenyl)propanenitrile to the (S)-amide. researchgate.net

Enzymatic Hydrolysis of this compound and Derivatives
SubstrateBiocatalystProduct(s)EnantioselectivityReference
Racemic this compoundRhodococcus erythropolis AJ270β-Amino acid and β-Amino acid amideLow researchgate.net
N-Methylated this compoundRhodococcus erythropolis AJ270(S)-β-Amino acid and (R)-β-Amino acid amideModerate researchgate.net
Racemic this compoundRhodococcus rhodochrous (Nitrile hydratase)β-Amino acid amideNon-enantioselective researchgate.net
Racemic 3-amino-3-(4-methoxyphenyl)propanenitrileRhodococcus rhodochrous (Nitrile hydratase)(S)-β-Amino acid amideEnantioselective researchgate.net

Aziridine-2-carboxylates are highly valuable synthetic intermediates due to the ring strain of the three-membered ring, which allows for regioselective ring-opening reactions to produce a variety of α- and β-amino acid derivatives. nih.gov However, the direct synthesis of aziridine-2-carboxylate (B8329488) scaffolds from β-aminonitrile precursors like this compound is not a commonly reported transformation in the scientific literature.

The established methods for the synthesis of aziridines typically involve other precursors. Common synthetic routes include:

Intramolecular cyclization of haloamines or amino alcohols: This is a classic method where a leaving group on the β-carbon is displaced by the amino group. organic-chemistry.org

Nitrene addition to alkenes: This method involves the reaction of a nitrene, a highly reactive nitrogen species, with an alkene to form the aziridine (B145994) ring directly. nih.gov

From α,β-unsaturated compounds: Michael-type addition of a nitrogen nucleophile to an activated alkene followed by intramolecular ring closure can also yield aziridines. nih.gov

While the direct conversion of this compound to an aziridine-2-carboxylate is not well-documented, the resulting amino acid or amino alcohol from the hydrolysis or reduction of the nitrile group could potentially be converted to an aziridine through these more traditional methods.

The structural motif of 3-Amino-3-phenylpropane is found in a number of bioactive molecules and serves as a crucial building block in the pharmaceutical industry. A prominent example is the synthesis of Maraviroc, an anti-HIV drug. While the synthesis of Maraviroc does not directly start from this compound, a key intermediate is the closely related (S)-β-phenylalanine methyl ester. researchgate.net This highlights the pharmaceutical relevance of the 3-amino-3-phenylpropanoic acid scaffold, which is directly obtainable from the hydrolysis of this compound.

Furthermore, the chemical functionalities of this compound allow for its use as a precursor in the synthesis of various heterocyclic compounds, many of which exhibit biological activity. For instance, related compounds such as 3-oxo-3-phenylpropanenitrile are used in the synthesis of 1,2-diazepines, tetrahydropyrans, and pyridines, which have shown antimicrobial, anti-inflammatory, and anticonvulsant properties, respectively. mdpi.com This suggests that this compound could be a valuable starting material for the generation of libraries of novel bioactive heterocyclic compounds.

Research into Advanced Materials Utilizing this compound Derivatives

The field of materials science is constantly seeking new monomers to create polymers with tailored properties. Amino acids and their derivatives are attractive candidates for the synthesis of polyamides and other polymers due to their chirality, functionality, and potential for biodegradability.

While direct research on the use of this compound as a monomer for advanced materials is not extensively reported, its derivatives, particularly 3-amino-3-phenylpropionic acid, hold potential for the synthesis of functional polyamides. Polyamides derived from amino acids can exhibit a range of desirable properties, including high thermal stability, mechanical strength, and specific recognition capabilities. mdpi.comnih.gov

The incorporation of the phenyl group from this compound into a polymer backbone could enhance thermal stability and introduce aromatic interactions, which can influence the material's morphology and mechanical properties. Furthermore, the chirality of the monomer can be translated into the polymer, leading to materials with unique optical properties or the ability to perform enantioselective separations. The synthesis of polyamides from alanine (B10760859) and valine derivatives has been reported, demonstrating the feasibility of using amino acid-based monomers in polymerization reactions. nih.gov

Potential Properties of Polyamides Derived from 3-Amino-3-phenylpropionic Acid
Structural Feature from MonomerPotential Property in PolymerPotential Application
Phenyl GroupEnhanced thermal stability, aromatic stackingHigh-performance engineering plastics, thermally resistant fibers
Amide LinkagesHydrogen bonding, mechanical strengthFibers, films, molded articles
Chiral CenterOptical activity, chiral recognitionChiral separation media, specialized optical films
Propionic Acid BackboneFlexibility and specific conformational preferencesBiomedical materials, functional textiles

Although the direct polymerization of this compound or its derivatives is an area that requires further exploration, the established principles of polymer chemistry suggest that it could be a valuable monomer for the creation of novel, functional materials.

Mechanistic Investigations and Computational Chemistry Studies of 3 Amino 3 Phenylpropanenitrile

Elucidation of Reaction Mechanisms Involving 3-Amino-3-phenylpropanenitrile and its Transformations

The study of reaction mechanisms involving this compound, a β-aminonitrile, is crucial for understanding its synthesis, reactivity, and potential transformations into other valuable chemical entities. Mechanistic investigations often combine experimental evidence with computational modeling to map out the lowest energy pathways from reactants to products, identifying key intermediates and transition states.

One of the primary routes to β-aminonitriles involves multicomponent reactions, which are highly efficient for building molecular complexity in a single step. For instance, a novel multicomponent reaction involving arynes, imines, and nitriles has been investigated, leading to the formation of chiral β-aminonitriles through the creation of two new C-C and C-N bonds without the need for a metal catalyst. The proposed mechanism for such transformations typically begins with the nucleophilic addition of an imine to the aryne, generating a zwitterionic intermediate that subsequently reacts with the nitrile.

Another significant reaction is the Thorpe-Ziegler reaction, a base-catalyzed self-condensation of nitriles that produces β-enaminonitriles, which can be precursors or derivatives of this compound. Density Functional Theory (DFT) calculations have been employed to explore the mechanistic pathways of such reactions, assessing the influence of different catalysts and solvents.

Transformations of the aminonitrile functional groups are also of significant interest. The nitrile group can undergo hydrolysis to form a carboxylic acid or be reduced to an amine. The amino group, conversely, can be acylated or alkylated. The reactivity of aminonitriles can be influenced by their structure; for example, theoretical calculations have shown that α-aminonitriles are predicted to be more reactive than β- and γ-aminonitriles in reactions with aminothiols. This highlights the importance of the relative positioning of the amino and nitrile groups in directing chemical reactivity.

A plausible mechanism for the transformation of a related compound, 3-oxo-3-phenylpropanenitrile, involves a regioselective Michael addition of its anion to a carbon-carbon double bond. This reaction proceeds through the formation of diastereomeric anions, which are then protonated. While this compound does not possess the oxo group, the principles of nucleophilic addition to electrophilic centers are fundamental to understanding its potential reactions.

The Strecker synthesis, a well-established method for producing α-amino acids from α-aminonitriles, provides mechanistic insights that can be extrapolated to β-aminonitriles. The reaction involves the addition of cyanide to an imine. Mechanistic studies of the Strecker reaction indicate that it can be catalyzed and that the rate is influenced by solvent polarity and the electronic properties of the substituents. The reversibility of the Strecker reaction, involving the addition and elimination of hydrogen cyanide, has also been studied, revealing potential for stereoinversion of the intermediates.

Table 1: Key Reaction Types and Mechanistic Features for β-Aminonitriles

Reaction TypeKey Mechanistic StepInfluencing FactorsComputational Approach
Multicomponent SynthesisNucleophilic addition of imine to aryneElectronic richness of reactantsDFT for intermediate stability
Thorpe-Ziegler CondensationBase-catalyzed self-condensation of nitrilesCatalyst, SolventDFT to explore pathways
Michael AdditionNucleophilic attack on an electrophilic C=C bondBase, Substrate structureModeling of transition states
Strecker-type SynthesisNucleophilic addition of cyanide to an imineCatalyst, Solvent polarityCalculation of reaction kinetics

Quantum Chemical Calculations and Spectroscopic Correlations for this compound

Quantum chemical calculations are indispensable tools for investigating the molecular properties of this compound at the atomic level. Methods such as Density Functional Theory (DFT) and ab initio calculations provide deep insights into its electronic structure, geometry, and spectroscopic characteristics. These computational approaches allow for the prediction of various molecular descriptors that correlate with experimental data, particularly from spectroscopic techniques like NMR, IR, and UV-Vis.

DFT calculations, often using functionals like B3LYP, are commonly employed to optimize the ground state geometry of molecules like this compound. From the optimized structure, a wealth of information can be derived. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

Furthermore, these calculations can predict vibrational frequencies, which can be correlated with experimental Infrared (IR) and Raman spectra. This correlation is vital for assigning specific absorption bands to the vibrational modes of the molecule, such as the C≡N stretch of the nitrile group or the N-H stretches of the amino group, thus confirming the molecular structure. Similarly, theoretical calculations of NMR chemical shifts can aid in the interpretation of complex experimental NMR spectra.

Natural Bond Orbital (NBO) analysis is another powerful computational tool used to study charge distribution, hybridization, and intramolecular interactions like hyperconjugation and hydrogen bonding, which contribute to the stability of the molecular system. The electrostatic potential (ESP) can also be mapped to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

For spectroscopic correlations, Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima observed in UV-Vis spectra. By performing these calculations in the presence of a solvent model (like the Polarizable Continuum Model, PCM), the effect of the solvent on the electronic spectra can be simulated, providing a more accurate comparison with experimental results.

Table 2: Predicted Molecular Properties of this compound via DFT (B3LYP/6-311+G(d,p))

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eV (Estimated)Relates to electron-donating ability
LUMO Energy-0.8 eV (Estimated)Relates to electron-accepting ability
HOMO-LUMO Gap5.7 eV (Estimated)Indicator of chemical reactivity and stability
Dipole Moment~3.5 D (Estimated)Measure of molecular polarity
C≡N Vibrational Frequency~2250 cm-1 (Estimated)Correlates with IR/Raman spectra
N-H Vibrational Frequency~3300-3400 cm-1 (Estimated)Correlates with IR/Raman spectra

Note: The values in this table are estimates based on typical calculations for similar aminonitrile compounds and serve as illustrative examples of the data obtained from quantum chemical calculations.

Theoretical Studies on Stereochemical Outcomes and Conformational Analysis of this compound and its Derivatives

The presence of a chiral center at the C3 position (the carbon atom bonded to both the amino group and the phenyl group) means that this compound can exist as a pair of enantiomers (R and S). Theoretical and computational studies are paramount in understanding the stereochemical outcomes of its synthesis and in analyzing the conformational landscape of the molecule and its derivatives.

Conformational analysis involves identifying the stable arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, rotation around the C2-C3 bond is of particular interest. Computational methods, including DFT and higher-level ab initio calculations, can be used to construct a potential energy surface by systematically rotating this bond. This allows for the identification of energy minima, corresponding to stable conformers (e.g., gauche and anti), and energy maxima, corresponding to transition states between them. Studies on the related 3-aminopropionitrile have shown that gauche conformers can be more stable than the trans (anti) conformer in the gas phase. The relative stability of these conformers is governed by a delicate balance of steric hindrance, dipole-dipole interactions, and potential intramolecular hydrogen bonding between the amino and nitrile groups.

Quantum mechanical methods are also crucial for predicting the stereochemical outcome of reactions that produce this compound. For example, in the context of the Strecker reaction, computational modeling can be used to calculate the energies of the transition states leading to the R and S enantiomers. If a chiral catalyst is used, the model would include the catalyst to understand how it interacts differently with the prochiral substrate to lower the activation energy for the formation of one enantiomer over the other. This difference in activation energies directly relates to the predicted enantiomeric excess (ee) of the reaction.

Furthermore, theoretical calculations of chiroptical properties, such as circular dichroism (CD) spectra, are essential for assigning the absolute configuration of the synthesized enantiomers. By comparing the computationally predicted CD spectrum for a specific enantiomer (e.g., the S-form) with the experimentally measured spectrum, the absolute stereochemistry can be determined. Such studies on various aminonitriles have shown that the precursor's stereochemistry can determine the final homochirality of amino acids.

The influence of substituents on the phenyl ring or the amino group on the conformational preferences and stereochemical outcomes can also be systematically investigated using computational models. These studies provide valuable insights for designing derivatives with specific three-dimensional structures, which is particularly important in medicinal chemistry and materials science.

Table 3: Factors Influencing Conformation and Stereochemistry

FactorDescriptionComputational Investigation Method
Steric HindranceRepulsive interactions between bulky groups (e.g., phenyl group)Potential Energy Surface (PES) Scan
Intramolecular H-BondingPotential interaction between the -NH2 and -C≡N groupsNBO Analysis, Geometry Optimization
Solvent EffectsInteraction with solvent molecules can stabilize certain conformersImplicit/Explicit Solvent Models (e.g., PCM)
Chiral CatalystsDifferential interaction with prochiral intermediatesTransition State Modeling of Catalyst-Substrate Complex

Computational Approaches to Catalyst Design and Reaction Pathway Prediction for this compound Synthesis

Computational chemistry has become an essential tool for the rational design of catalysts and the prediction of reaction pathways, moving beyond trial-and-error experimentation. For the synthesis of this compound, these approaches can be applied to optimize existing synthetic routes or to discover entirely new, more efficient catalytic systems.

A primary goal of computational catalyst design is to identify catalysts that lower the activation energy of the rate-determining step of a reaction, thereby increasing the reaction rate and selectivity. Density Functional Theory (DFT) is the workhorse method in this field, used to model the interaction between the catalyst and the reactants (e.g., an imine and a cyanide source for a Strecker-type reaction). By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for the catalytic cycle can be constructed.

For example, in designing an organocatalyst for an asymmetric Strecker reaction to produce enantiomerically pure this compound, computational methods can screen a virtual library of potential catalysts. The calculations would model the non-covalent interactions (such as hydrogen bonding) between each catalyst and the transition state structure. Catalysts that show a significantly stronger stabilization of the transition state leading to the desired enantiomer would be identified as promising candidates for experimental synthesis and testing.

Furthermore, computational tools can help in understanding the role of the catalyst's electronic and steric properties in its activity and selectivity. By systematically modifying the catalyst structure in silico (e.g., changing substituent groups), quantitative structure-activity relationships (QSAR) can be developed. This allows for the fine-tuning of the catalyst's performance to achieve high yields and selectivity for the synthesis of this compound. These theoretical insights provide fundamental understanding and guide the development of new, highly efficient catalytic processes.

Table 4: Computational Workflow for Catalyst Design and Pathway Prediction

StepObjectiveComputational MethodKey Output
1. Propose MechanismIdentify plausible reaction pathways and catalytic cycles.Chemical intuition, Literature reviewHypothetical reaction steps
2. Model IntermediatesOptimize the geometries of all reactants, intermediates, and products.DFT Geometry OptimizationStable molecular structures and energies
3. Locate Transition StatesFind the highest energy point along the reaction coordinate for each step.Transition State Search Algorithms (e.g., QST2/3, Berny)Transition state structures and energies
4. Construct Energy ProfileMap the free energy changes throughout the reaction.Frequency Calculations, Solvation ModelsReaction energy profile, Activation energies
5. Screen & OptimizeEvaluate different catalysts or reaction conditions.Iterative DFT calculationsPredicted optimal catalyst and conditions

Advanced Analytical and Spectroscopic Characterization Methodologies in Research on 3 Amino 3 Phenylpropanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 3-Amino-3-phenylpropanenitrile and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of this compound and its analogs. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, including the chemical environment of individual atoms and their connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 3-Amino-N-phenylpropanamide, shows characteristic signals that can be extrapolated to understand the spectrum of this compound. For instance, the aromatic protons typically appear as multiplets in the range of δ 7.0-7.5 ppm. The protons on the aliphatic chain exhibit distinct signals; for example, the two protons on the carbon adjacent to the amino group (Cα) in 3-Amino-N-phenylpropanamide appear as a broad multiplet around δ 3.05 ppm, while the protons on the adjacent carbon (Cβ) resonate as a triplet at approximately δ 2.43 ppm researchgate.net. These chemical shifts are influenced by the neighboring functional groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. For a derivative like 2-Benzylidenemalononitrile, which shares structural similarities, the carbon atoms of the nitrile groups appear at δ 112.47 and 113.62 ppm, while the phenyl ring carbons resonate between δ 130.61 and 134.54 ppm scielo.br. In the case of 3-Amino-N-phenylpropanamide, the carbonyl carbon has a chemical shift of δ 171.2 ppm, and the aliphatic carbons appear at δ 38.0 and 38.8 ppm researchgate.net.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assigning complex spectra and confirming the connectivity of atoms within the molecule mdpi.com. These methods are invaluable in the structural elucidation of novel derivatives of this compound.

Illustrative ¹H and ¹³C NMR Data for Related Compounds

CompoundNucleusChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in HzAssignment
3-Amino-N-phenylpropanamide researchgate.net¹H9.98broad s-NH
7.02-7.51m-Ar-H
3.05broad m-CH₂
2.43t6CH₂
2-Benzylidenemalononitrile scielo.br¹³C82.56--C
112.47, 113.62--CN
130.61, 130.77, 134.54--Ar-C
159.97--C=

Mass Spectrometry Techniques for Molecular Structure Confirmation and Analysis of Reaction Products

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of this compound and for analyzing the products of its chemical reactions. The fragmentation patterns observed in the mass spectrum provide valuable structural information.

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) will correspond to the molecular weight of the compound. For amines, the molecular ion peak is typically an odd number if the molecule contains an odd number of nitrogen atoms libretexts.org. Fragmentation of the molecular ion often occurs via cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), which is a common pathway for amines wikipedia.orgmiamioh.edu.

For amino acids and their derivatives, electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is frequently employed unito.it. This technique allows for the selective fragmentation of a precursor ion to generate a product ion spectrum, which can be used to elucidate the structure of the molecule. Common fragmentation pathways for protonated α-amino acids include the loss of water and carbon monoxide unito.itnih.gov. While this compound is a β-amino nitrile, analogous fragmentation behaviors involving the amino and nitrile groups can be expected. The analysis of reaction products by MS is critical for monitoring reaction progress and identifying byproducts mdpi.com.

Common Fragmentation Patterns in Mass Spectrometry of Related Compounds

Compound TypeIonization MethodKey Fragmentation PathwaysTypical Neutral Losses
AminesEIα-cleavageAlkyl radicals
Aromatic CompoundsEIStable molecular ion-
Protonated Amino AcidsESI-MS/MSLoss of H₂O + CO46 u (H₂O + CO)
Deprotonated Nitrile Amino AcidsESI-MS/MSLoss of CO₂, HCN, or H₂O depending on structure44 u (CO₂), 27 u (HCN), 18 u (H₂O)

Infrared (IR) Spectroscopy for Functional Group Analysis in this compound Research

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum provides a unique fingerprint of the molecule based on the vibrational frequencies of its bonds.

Key characteristic absorptions for this compound would include:

N-H Stretching: Primary amines (R-NH₂) typically show two absorption bands in the range of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. These bands are generally sharper and less intense than the O-H stretching band of alcohols libretexts.orgpressbooks.pub.

C≡N Stretching: The nitrile group (C≡N) exhibits a characteristic sharp absorption band in the region of 2210-2260 cm⁻¹. The intensity of this band can vary.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) pressbooks.publibretexts.org.

C=C Stretching: The aromatic ring will show characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region libretexts.org.

C-H Bending: Out-of-plane C-H bending vibrations of the substituted benzene ring can be observed in the 650-1000 cm⁻¹ range and can provide information about the substitution pattern libretexts.org.

FTIR can also be used to monitor the progress of reactions involving this compound by observing the appearance or disappearance of characteristic functional group absorptions longdom.org.

Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Amine (N-H)Asymmetric Stretch3300-3500Medium, Sharp
Symmetric Stretch
Nitrile (C≡N)Stretch2210-2260Medium, Sharp
Aromatic C-HStretch3000-3100Weak to Medium
Aliphatic C-HStretch2850-2960Medium to Strong
Aromatic C=CStretch1450-1600Medium
Aromatic C-HOut-of-plane Bend650-1000Strong

Chromatographic Methods (e.g., HPLC, TLC) for Purity Assessment and Enantiomer Separation in this compound Studies

Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor the progress of reactions and to get a preliminary assessment of purity rsc.org. By comparing the retention factor (Rf) of the product to that of the starting materials on a silica gel plate, the conversion can be estimated.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for the quantitative analysis of purity. A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol google.comcuni.cz. Detection is typically achieved using a UV detector, as the phenyl group in this compound will absorb UV light. A validated HPLC method can provide precise and accurate determination of the compound's purity cuni.cz.

Enantiomer Separation: Since this compound is a chiral compound, separating its enantiomers is crucial, particularly for pharmaceutical applications. This can be achieved using chiral HPLC. There are two main approaches:

Direct Separation: This involves using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their separation mst.edu. Polysaccharide-based CSPs are commonly used for this purpose yakhak.org.

Indirect Separation: This method involves derivatizing the racemic mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column mst.eduresearchgate.net.

The choice of method depends on the specific properties of the compound and the analytical requirements.

Overview of Chromatographic Methods for this compound

TechniqueApplicationStationary PhaseTypical Mobile PhaseDetection
TLCReaction monitoring, preliminary puritySilica gelMixture of organic solvents (e.g., ethyl acetate/hexane)UV light, staining agents
HPLC (Purity)Quantitative purity assessmentReversed-phase (e.g., C18)Acetonitrile/water or Methanol/water with bufferUV
Chiral HPLC (Direct)Enantiomer separationChiral Stationary Phase (e.g., polysaccharide-based)Hexane/isopropanol or other non-polar/polar mixturesUV
Chiral HPLC (Indirect)Enantiomer separation (as diastereomers)Reversed-phase (e.g., C18)Acetonitrile/water or Methanol/water with bufferUV

Advanced Spectroscopic Techniques for Stereochemical Analysis (e.g., Circular Dichroism)

While chiral HPLC is effective for separating enantiomers, advanced spectroscopic techniques can provide information about the absolute configuration and chiroptical properties of the molecule.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional structure of the molecule, including its stereochemistry. The sign and magnitude of the Cotton effects in the CD spectrum can be used to determine the absolute configuration of a chiral center, often in conjunction with computational methods. This technique is particularly useful for confirming the stereochemical outcome of asymmetric syntheses of this compound or its derivatives.

Q & A

Basic: What are the common synthetic routes for 3-amino-3-phenylpropanenitrile, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves condensation reactions between phenylacetonitrile derivatives and ammonia or amine precursors under controlled conditions. For example, enzymatic pathways using Rhodococcus rhodochrous nitrilase or nitrile hydratase-amidase systems can enantioselectively hydrolyze intermediates to yield the target compound . Optimization includes:

  • Temperature control : Reactions often proceed at 0–5°C to minimize side reactions (e.g., polymerization) .
  • Catalyst selection : Piperidine or ethanol-based catalysts are used for condensation steps, with yields improved by iterative solvent screening .
  • Enzymatic resolution : Nitrilase systems can achieve >98% enantiomeric excess (ee) for specific enantiomers, critical for chiral purity .

Basic: What analytical techniques are recommended for characterizing this compound and its intermediates?

Methodological Answer:

  • HPLC with chiral columns : Essential for resolving enantiomers, especially given the compound’s stereochemical sensitivity .
  • NMR spectroscopy : 1^1H and 13^13C NMR can confirm nitrile (-CN) and amine (-NH2_2) functional groups. Coupling constants help identify stereochemistry.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for intermediate identification .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

Methodological Answer:
Contradictions often arise from solvent effects, tautomerism, or impurities. Strategies include:

  • Cross-validation : Compare data across multiple solvents (DMSO-d6_6, CDCl3_3) to isolate solvent-induced shifts .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts, helping assign ambiguous peaks .
  • Isotopic labeling : Use 15^15N-labeled ammonia to track amine group behavior in dynamic equilibria .

Basic: What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of nitrile vapors, which can release HCN upon decomposition .
  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory.
  • First aid : Immediate washing with water for skin/eye contact; administer oxygen if inhaled .

Advanced: What mechanistic insights explain the enantioselective hydrolysis of this compound by microbial enzymes?

Methodological Answer:
The Rhodococcus rhodochrous nitrilase-amidase system exhibits enantioselectivity due to:

  • Active-site geometry : Molecular docking studies reveal steric constraints favoring (R)- or (S)-enantiomer binding .
  • pH dependence : Activity peaks at pH 7.5–8.0, aligning with protonation states of catalytic residues (e.g., Glu-144) .
  • Substrate flexibility : The enzyme accommodates aryl groups via π-π interactions, enhancing selectivity for phenyl-substituted nitriles .

Basic: How should this compound be stored to ensure long-term stability?

Methodological Answer:

  • Storage conditions : Keep in airtight containers at room temperature (RT) in a desiccator to prevent hydrolysis .
  • Solvent compatibility : Dissolve in anhydrous acetonitrile or DMSO for stock solutions; avoid protic solvents (e.g., water, ethanol) .

Advanced: What experimental designs are optimal for studying the compound’s reactivity in multicomponent reactions (MCRs)?

Methodological Answer:

  • DoE (Design of Experiments) : Use factorial designs to optimize variables (e.g., catalyst loading, solvent polarity) .
  • In situ monitoring : Employ FTIR or Raman spectroscopy to track nitrile group conversion in real time .
  • Kinetic profiling : Pseudo-first-order kinetics models quantify rate constants for competing pathways (e.g., cyclization vs. hydrolysis) .

Basic: How can researchers validate the purity of this compound batches?

Methodological Answer:

  • Melting point analysis : Compare observed mp to literature values (±2°C tolerance) .
  • TLC with UV/fluorescence detection : Use silica gel plates and ethyl acetate/hexane (3:7) mobile phase; spots should show single elution .
  • Elemental analysis (EA) : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 72.3%, H: 5.9%, N: 12.4%) .

Advanced: What computational tools predict the compound’s metabolic or environmental degradation pathways?

Methodological Answer:

  • QM/MM simulations : Model hydrolysis pathways under enzymatic vs. abiotic conditions .
  • EPI Suite : EPA’s software predicts biodegradability and toxicity using fragment-based methods .
  • Density Functional Theory (DFT) : Calculate activation energies for hydrolysis or oxidation steps .

Basic: What are the common impurities in synthesized this compound, and how are they removed?

Methodological Answer:

  • Byproducts : Unreacted phenylacetonitrile or dimerized species.
  • Purification methods :
    • Column chromatography : Silica gel with ethyl acetate/hexane gradients .
    • Recrystallization : Use ethanol/water mixtures to isolate crystalline product .
    • Enzymatic scavenging : Nitrilase treatment selectively degrades nitrile impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.